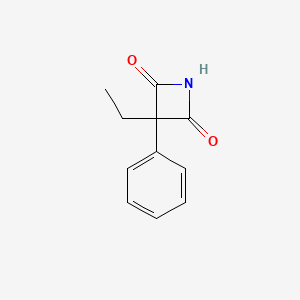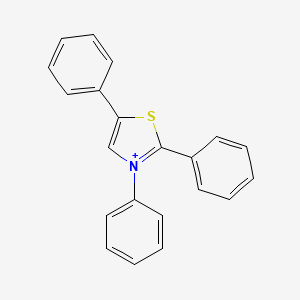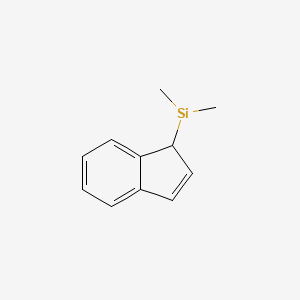
4-(2-Bromoethoxy)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethoxy)benzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 2-bromoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)benzophenone typically involves the reaction of benzophenone with 2-bromoethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the benzophenone moiety. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Bromoethoxy)benzophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Aplicaciones Científicas De Investigación
4-(2-Bromoethoxy)benzophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, such as anticancer or antimicrobial properties.
Material Science: It can be used in the development of new materials with specific properties, such as UV-absorbing polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethoxy)benzophenone and its derivatives largely depends on the specific biological target or chemical reaction. In medicinal chemistry, the compound may interact with cellular proteins or enzymes, inhibiting their function and leading to therapeutic effects. For example, it could act as an inhibitor of a specific enzyme involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Benzophenone: The parent compound, used widely in organic synthesis and as a UV blocker.
4-Bromoethoxybenzene: A simpler analog lacking the carbonyl group, used in similar substitution reactions.
4-(2-Chloroethoxy)benzophenone: A closely related compound where the bromine atom is replaced by chlorine, offering different reactivity and applications.
Uniqueness: 4-(2-Bromoethoxy)benzophenone is unique due to the presence of both the benzophenone moiety and the 2-bromoethoxy group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
38459-64-2 |
|---|---|
Fórmula molecular |
C15H13BrO2 |
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
[4-(2-bromoethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13BrO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
RGTVYJNIILDRKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


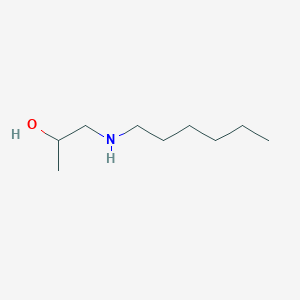
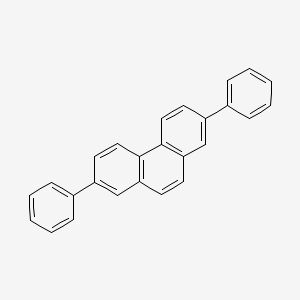


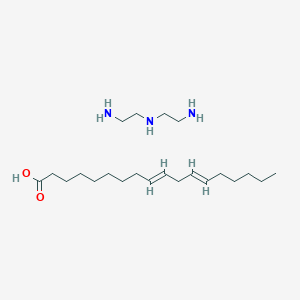
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
